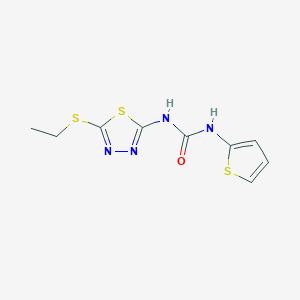

1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea

CAS No.: 1002041-12-4

Cat. No.: VC5250936

Molecular Formula: C9H10N4OS3

Molecular Weight: 286.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1002041-12-4 |

|---|---|

| Molecular Formula | C9H10N4OS3 |

| Molecular Weight | 286.39 |

| IUPAC Name | 1-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylurea |

| Standard InChI | InChI=1S/C9H10N4OS3/c1-2-15-9-13-12-8(17-9)11-7(14)10-6-4-3-5-16-6/h3-5H,2H2,1H3,(H2,10,11,12,14) |

| Standard InChI Key | LNIQOLRUTAJNMN-UHFFFAOYSA-N |

| SMILES | CCSC1=NN=C(S1)NC(=O)NC2=CC=CS2 |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 1-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylurea, reflects its hybrid architecture combining a 1,3,4-thiadiazole ring, a thiophene group, and a urea bridge. The thiadiazole ring is substituted at position 5 with an ethylthio (-S-CH) group, while the urea moiety links position 2 of the thiadiazole to position 2 of the thiophene ring. Key structural features include:

-

Planar thiadiazole-thiophene system: The conjugated system may enhance electronic delocalization, potentially influencing binding interactions with biological targets .

-

Ethylthio substituent: The sulfur atom in the ethylthio group contributes to lipophilicity, which could affect membrane permeability .

-

Urea linkage: Known for hydrogen-bonding capability, the urea group often mediates interactions with enzymes or receptors .

Experimental data from VulcanChem indicate a solubility profile that remains uncharacterized, though its molecular weight (286.39 g/mol) and LogP (estimated via software) suggest moderate hydrophobicity. The SMILES string CCSC1=NN=C(S1)NC(=O)NC2=CC=CS2 and InChIKey LNIQOLRUTAJNMN-UHFFFAOYSA-N provide unambiguous identifiers for computational studies.

Biological Activities and Mechanistic Insights

Plant Antistress and Senescence Inhibition

A patent by EPO (2019) describes 1,2,3-thiadiazol-5-yl-urea derivatives as antistress agents that enhance chlorophyll retention and survival in plants without inhibiting root growth . The ethylthio and thiophene groups in this compound may similarly mitigate oxidative damage by scavenging reactive oxygen species (ROS) or upregulating antioxidant enzymes .

Antimicrobial and Antifungal Activity

Thiophene-containing ureas exhibit broad-spectrum antimicrobial effects. For example, 1-(5-ethyl-(1,3,4)thiadiazol-2-yl)-3-phenyl-urea (Sigma-Aldrich S201758) shows MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli . The thiophen-2-yl group in this compound may enhance membrane penetration, potentiating similar activity.

Comparative Analysis with Related Compounds

This compound’s thiophene moiety may offer electronic advantages over phenyl groups, such as stronger π-π interactions with aromatic residues in enzyme active sites . Conversely, the ethylthio group’s bulkiness could limit binding in sterically constrained pockets compared to smaller substituents .

Future Research Directions

-

Synthetic Methodology Development: Optimize one-pot strategies to improve yield and purity. Explore green chemistry approaches (e.g., microwave-assisted synthesis).

-

Biological Profiling: Prioritize in vitro assays for urease inhibition, antimicrobial activity, and ROS scavenging. Comparative studies with nitrofuran and phenyl analogs will clarify structure-activity relationships.

-

Computational Modeling: Perform molecular dynamics simulations to predict binding modes with urease and antioxidant enzymes. QSAR studies could identify optimal substituents for enhanced potency.

-

Agricultural Applications: Evaluate field efficacy in crop stress models, focusing on chlorophyll retention, yield improvement, and root growth safety .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume